![molecular formula C9H9N3O2S B1480250 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1933632-94-0](/img/structure/B1480250.png)
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on its specific structure. Pyrimidine derivatives generally have good stability and solubility due to their aromatic nature .
Scientific Research Applications
- The synthesis of novel pyrimidine-2-thiol derivatives, including 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione, has led to compounds with potent anti-inflammatory activities both in vitro and in vivo . These derivatives may serve as potential candidates for developing anti-inflammatory drugs.
- The same synthesized compounds exhibit promising antioxidant properties. They demonstrate α, α-diphenyl-β-picrylhydrazyl scavenging activity and inhibit lipid peroxidation . Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases.
- Thiophene-containing compounds have been investigated for their cytotoxic and antitumor effects. While specific studies on 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione are limited, its structural similarity to other bioactive thiophene derivatives suggests potential antitumor activity .
- Thiophene is a well-known isostere for benzene. For instance, replacing the benzene ring of the antidepressant drug Viloxazine with a thiophene moiety led to a prolonged half-life . Researchers explore such bioisosteric replacements to enhance drug properties.
- Chalcones, which share a similar α, β-unsaturated carbonyl system with 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione, are considered favorable chemotherapeutic compounds . Investigating this compound’s chemotherapeutic potential is an exciting avenue.
- Pyridine derivatives, including those with a heterocyclic nucleus, have shown diverse pharmacological properties. While not directly studied for 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione, its pyridine moiety suggests potential pharmacological applications .
Anti-Inflammatory Properties
Antioxidant Activity
Cytotoxicity and Antitumor Effects
Bioisosteric Replacement
Chemotherapeutic Potential
Pharmacological Applications
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” could include further exploration of its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially have interesting and useful biological properties .
properties
IUPAC Name |
6-(thiophen-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWVMKXLXEPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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